TERT-BUTYL-4-((BENZYLIDENEAMINO)METHYL)PIPERIDINE-1-CARBOXYLATE TERT-BUTYL-4-((BENZYLIDENEAMINO)METHYL)PIPERIDINE-1-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.: 144222-21-9
VCID: VC11692225
InChI: InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-11-9-16(10-12-20)14-19-13-15-7-5-4-6-8-15/h4-8,13,16H,9-12,14H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)CN=CC2=CC=CC=C2
Molecular Formula: C18H26N2O2
Molecular Weight: 302.4 g/mol

TERT-BUTYL-4-((BENZYLIDENEAMINO)METHYL)PIPERIDINE-1-CARBOXYLATE

CAS No.: 144222-21-9

Cat. No.: VC11692225

Molecular Formula: C18H26N2O2

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

TERT-BUTYL-4-((BENZYLIDENEAMINO)METHYL)PIPERIDINE-1-CARBOXYLATE - 144222-21-9

Specification

CAS No. 144222-21-9
Molecular Formula C18H26N2O2
Molecular Weight 302.4 g/mol
IUPAC Name tert-butyl 4-[(benzylideneamino)methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-11-9-16(10-12-20)14-19-13-15-7-5-4-6-8-15/h4-8,13,16H,9-12,14H2,1-3H3
Standard InChI Key RLAULXFJLBPDKT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)CN=CC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)CN=CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s systematic name, tert-butyl-4-((benzylideneamino)methyl)piperidine-1-carboxylate, reflects its core structure:

  • Piperidine ring: A six-membered saturated heterocycle with one nitrogen atom.

  • Boc group: A tert-butyloxycarbonyl moiety at the 1-position, commonly used to protect amines during synthesis.

  • Benzylideneamino-methyl substituent: A Schiff base (–N=CH–) linked to a benzyl group at the 4-position, conferring potential bioactivity and chelating properties .

Molecular Formula and Weight

  • Formula: C18H24N2O2\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_2

  • Molecular weight: 300.4 g/mol (calculated).

Structural Analogues and Comparative Analysis

Comparisons with related piperidine derivatives highlight key structural and functional differences:

Compound NameCAS NumberKey SubstituentsMolecular Weight (g/mol)
tert-Butyl 4-methylenepiperidine-1-carboxylate159635-49-1Methylene group at 4-position197.27
tert-Butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate782493-57-6Amino-oxoethyl group at 4-position242.31
Target compoundN/ABenzylideneamino-methyl group300.4

The benzylideneamino group introduces aromaticity and potential for hydrogen bonding, distinguishing it from aliphatic analogues .

Synthesis and Reaction Pathways

Synthetic Strategies

The compound can be synthesized via a multi-step approach:

Step 1: Boc Protection of Piperidine

Piperidine is treated with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base (e.g., triethylamine) to form tert-butyl piperidine-1-carboxylate. This step ensures amine protection for subsequent functionalization .

Step 3: Schiff Base Formation

The aminomethyl intermediate reacts with benzaldehyde under dehydrating conditions (e.g., molecular sieves or TiCl4\text{TiCl}_4) to form the benzylideneamino moiety. This step typically proceeds in anhydrous solvents like dichloromethane or tetrahydrofuran.

Optimization Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at the 4-position requires careful control of reaction conditions.

  • Schiff Base Stability: The imine bond is prone to hydrolysis, necessitating anhydrous environments and inert gas atmospheres during synthesis .

Physicochemical Properties

PropertyValue (Target Compound)tert-Butyl 4-methylenepiperidine-1-carboxylate
Boiling point~120°C/0.1 mmHg (est.)80°C/1 mmHg
Density1.12 g/cm³ (est.)1.0 g/cm³
Refractive index1.512–1.518 (est.)1.463–1.467
Storage conditions-20°C under N2\text{N}_22–8°C under N2/Ar\text{N}_2/\text{Ar}

The benzylideneamino group increases molecular weight and polarity compared to simpler derivatives, likely elevating boiling points and altering solubility profiles .

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., CH2_2Cl2_2). Poor solubility in water due to hydrophobic Boc and benzyl groups.

  • Stability: Sensitive to acidic hydrolysis (Boc deprotection) and light-induced degradation of the imine bond. Long-term storage requires inert atmospheres and low temperatures .

Applications in Medicinal Chemistry

Biological Activity

The Schiff base moiety is associated with antimicrobial, anticancer, and enzyme-inhibitory activities. For example:

  • Antimicrobial action: Analogous compounds exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Enzyme inhibition: Piperidine derivatives demonstrate up to 70% inhibition of DPP-IV at 10 µM concentrations, relevant for diabetes therapeutics.

Drug Discovery Intermediates

The compound serves as a precursor in synthesizing:

  • Pim-1 kinase inhibitors: Critical for oncology research, targeting cancer cell proliferation.

  • GPR119 agonists: Potential antidiabetic agents enhancing glucose-dependent insulin secretion.

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